molecular formula C8H12IN B025660 4-Ethylpicolinium iodide CAS No. 19760-15-7

4-Ethylpicolinium iodide

Cat. No. B025660
CAS RN: 19760-15-7
M. Wt: 249.09 g/mol
InChI Key: NMYWANRCPFUKKO-UHFFFAOYSA-M
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Description

Iodide-based organic salts are used in various applications, including as alternative iodide sources in electrolyte mixtures for certain devices .


Synthesis Analysis

Pyridinium salts, which include picolinium, have diverse structures and are found in many natural products and bioactive pharmaceuticals. They have been highlighted in terms of their synthetic routes and reactivity .


Molecular Structure Analysis

Iodine has several effects on thyroid function. In hyperthyroid patients, iodine acutely inhibits hormonal secretion .


Chemical Reactions Analysis

In iodine clock reactions, iodine is a reaction product that becomes measurable after a certain time lag. The changes in iodine concentration can be associated with changes in pH and redox potential .


Physical And Chemical Properties Analysis

The solubility of iodine I2 in water is relatively low (around 0.29 g L−1 at 20 °C), but it reacts readily with iodide ions I− to form the triiodide ion I3− (and other poly (iodides)), a relatively hydrophobic charge–transfer complex .

Safety And Hazards

Iodine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, may cause respiratory irritation, and causes damage to organs through prolonged or repeated exposure .

Future Directions

Iodine clocks are fascinating nonlinear chemical systems with a glorious past and a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

properties

IUPAC Name

1-ethyl-2-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-3-9-7-5-4-6-8(9)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYWANRCPFUKKO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941523
Record name 1-Ethyl-2-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpicolinium iodide

CAS RN

19760-15-7
Record name Pyridinium, 1-ethyl-2-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19760-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinium, 4-ethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019760157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-2-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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